molecular formula C20H23N3O4 B12872960 N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide CAS No. 324561-99-1

N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide

Cat. No.: B12872960
CAS No.: 324561-99-1
M. Wt: 369.4 g/mol
InChI Key: FDFYRGMLZUTYCS-OBGWFSINSA-N
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Description

N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide is an acrylamide derivative featuring a furan-2-yl moiety, a benzamide group, and a 2-morpholinoethylamine substituent. The morpholinoethyl group introduces a nitrogen- and oxygen-rich heterocyclic system, which may enhance solubility and modulate pharmacokinetic properties compared to simpler alkyl or aryl substituents .

These analogs share a common scaffold but differ in substituents, enabling comparative analysis of physicochemical and biological properties.

Properties

CAS No.

324561-99-1

Molecular Formula

C20H23N3O4

Molecular Weight

369.4 g/mol

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C20H23N3O4/c24-19(16-5-2-1-3-6-16)22-18(15-17-7-4-12-27-17)20(25)21-8-9-23-10-13-26-14-11-23/h1-7,12,15H,8-11,13-14H2,(H,21,25)(H,22,24)/b18-15+

InChI Key

FDFYRGMLZUTYCS-OBGWFSINSA-N

Isomeric SMILES

C1COCCN1CCNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Morpholine Moiety: This can be achieved by reacting the intermediate with morpholine under appropriate conditions.

    Formation of the Benzamide Group: The final step involves coupling the intermediate with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce amines.

Scientific Research Applications

N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)benzamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The furan ring and morpholine moiety could play crucial roles in binding to the target site, while the benzamide group might influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s closest analogs include derivatives with varying aromatic or aliphatic substituents at the 3-oxoprop-1-en-2-yl position. Key examples from the evidence include:

Compound ID/Name Substituent at 3-Oxo Position Key Features
4a (N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide) o-Tolylamino Aromatic substituent with methyl group; high crystallinity (m.p. 222–224°C)
4e (N-[1-(Furan-2-yl)-3-(3-hydroxy-4-methoxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-TMB) 3-Hydroxy-4-methoxyphenylamino Polar substituent with H-bonding potential; m.p. 226–228°C
5a (N-[1-(Furan-2-yl)-3-((3-methylbenzyl)amino)-3-oxoprop-1-en-2-yl]-3,4,5-TMB) 3-Methylbenzylamino Bulky aromatic substituent; lower melting point (m.p. 175–177°C)
2c (N-[1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl]-3,4,5-TMB) p-Tolylamino Electron-donating methyl group; m.p. 261–263°C
N-[3-(diethylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide Diethylamino Aliphatic substituent; lower polarity (molecular weight: 312.37)

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., o-tolyl, p-tolyl) generally confer higher melting points (222–263°C) due to enhanced crystallinity from π-π stacking . Aliphatic groups (e.g., diethylamino, morpholinoethyl) reduce melting points (e.g., 175–177°C for 5a) due to conformational flexibility and weaker intermolecular forces .
  • Morpholinoethyl vs. Other Groups: The morpholinoethyl group in the target compound is unique among the analogs. Compared to aryl substituents, its oxygen-rich morpholine ring may improve aqueous solubility and bioavailability, similar to trends observed in other drug-like molecules .

Spectroscopic Characterization

  • IR Spectroscopy : All compounds exhibit characteristic NH (3200–3300 cm⁻¹), C=O (1650–1700 cm⁻¹), and C=C (1600–1620 cm⁻¹) stretches .
  • NMR Analysis: 1H-NMR: Aromatic protons in benzamide/furan moieties resonate at δ 6.5–8.0 ppm. The morpholinoethyl group’s protons would appear as distinct multiplets (δ 2.5–3.5 ppm) . 13C-NMR: Carbonyl carbons (C=O) are observed at δ 165–170 ppm, consistent with analogs .

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